

An In-depth Technical Guide to 2-Fluorothiophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluorothiophenol

Cat. No.: B1332064

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CAS Number: 2557-78-0

This technical guide provides a comprehensive overview of **2-Fluorothiophenol**, a critical building block in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, reactivity, and applications, with a focus on practical laboratory implementation.

Chemical and Physical Properties

2-Fluorothiophenol is a colorless to light yellow liquid with a characteristic strong, pungent odor.^[1] Its key physical and chemical properties are summarized in the table below. The presence of a highly electronegative fluorine atom ortho to the thiol group significantly influences the molecule's electronic properties, reactivity, and intramolecular interactions.^{[2][3]} Computational studies have shown that **2-Fluorothiophenol** exists as two planar conformers, cis and trans, with the cis conformer being more stable due to a weak intramolecular S-H...F hydrogen bond.^[2]

Property	Value	Reference
CAS Number	2557-78-0	[1]
Molecular Formula	C ₆ H ₅ FS	[1][4]
Molecular Weight	128.17 g/mol	[4][5]
Appearance	Clear colorless to light yellow liquid	[1]
Boiling Point	61-62 °C at 35 mmHg	[6]
Density	1.2 g/mL at 25 °C	[6]
Refractive Index (n _D ²⁰)	1.557	[6]
Flash Point	118 °F (47.8 °C)	[6]
pKa	6.00 ± 0.43 (Predicted)	[1][7]
Storage	Air sensitive; store under inert atmosphere. Ambient temperatures.	[1]
Solubility	Sparingly soluble in water.	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Fluorothiophenol**.

- ¹H NMR Spectroscopy:** Data for **2-Fluorothiophenol** is available, which is essential for confirming its structure.[8][9]
- ¹³C NMR Spectroscopy:** While specific data for **2-Fluorothiophenol** was not found, related spectra for similar compounds are available for comparison.[10]
- Infrared (IR) Spectroscopy:** The IR spectrum shows characteristic absorption bands. The C-F stretching vibration appears around 1265 cm⁻¹ and 1221 cm⁻¹, while the C-S stretching is observed at approximately 1077 cm⁻¹. The C=C stretching vibrations of the benzene ring are located at 1581 cm⁻¹ and 1475 cm⁻¹. [11]

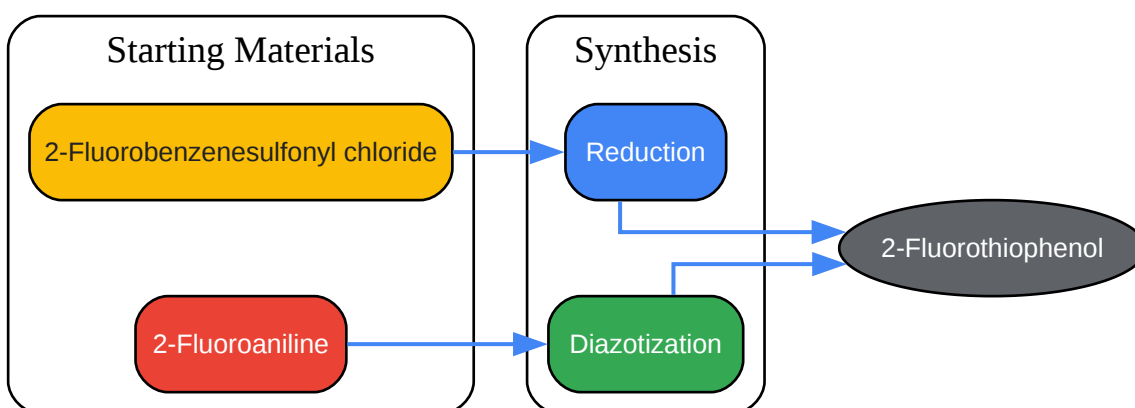
- Mass Spectrometry (MS): GC-MS data is available for **2-Fluorothiophenol**, with major peaks observed at m/z 128 and 108.[5]

Synthesis of 2-Fluorothiophenol

Several synthetic routes to **2-Fluorothiophenol** have been reported, offering flexibility based on available starting materials and desired scale.

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway.



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Caption: General synthetic routes to **2-Fluorothiophenol**.

Experimental Protocols

Method 1: Reduction of 2-Fluorobenzenesulfonyl Chloride

This is a widely used method for preparing thiophenols.[12] The general procedure involves the reduction of the sulfonyl chloride using a strong reducing agent like zinc dust in an acidic medium.[12][13]

- Reactants: 2-Fluorobenzenesulfonyl chloride, zinc dust, sulfuric acid.
- Procedure Outline:

- A mixture of ice and concentrated sulfuric acid is prepared in a flask and cooled to below 0 °C.
- 2-Fluorobenzenesulfonyl chloride is slowly added to the cold acid mixture with stirring.
- Zinc dust is then added in portions, maintaining the low temperature.
- After the addition is complete, the reaction mixture is heated to complete the reduction.
- The product, **2-Fluorothiophenol**, is isolated by steam distillation.
- The distilled product is separated from the aqueous layer, dried, and purified by vacuum distillation.

Method 2: From 2-Fluoroaniline via Diazotization

This method involves the conversion of 2-fluoroaniline to a diazonium salt, followed by reaction with a sulfur-containing reagent.^[14]

- Reactants: 2-Fluoroaniline, sodium nitrite, acid (e.g., HCl), potassium ethyl xanthate.
- Procedure Outline:
 - 2-Fluoroaniline is dissolved in an aqueous acid solution and cooled.
 - A solution of sodium nitrite is added dropwise to form the diazonium salt.
 - The cold diazonium salt solution is then added to a solution of potassium ethyl xanthate.
 - The resulting xanthate intermediate is hydrolyzed, typically by heating with an alkali, to yield **2-Fluorothiophenol**.
 - The product is isolated by extraction and purified by distillation.

Reactivity and Applications in Drug Development

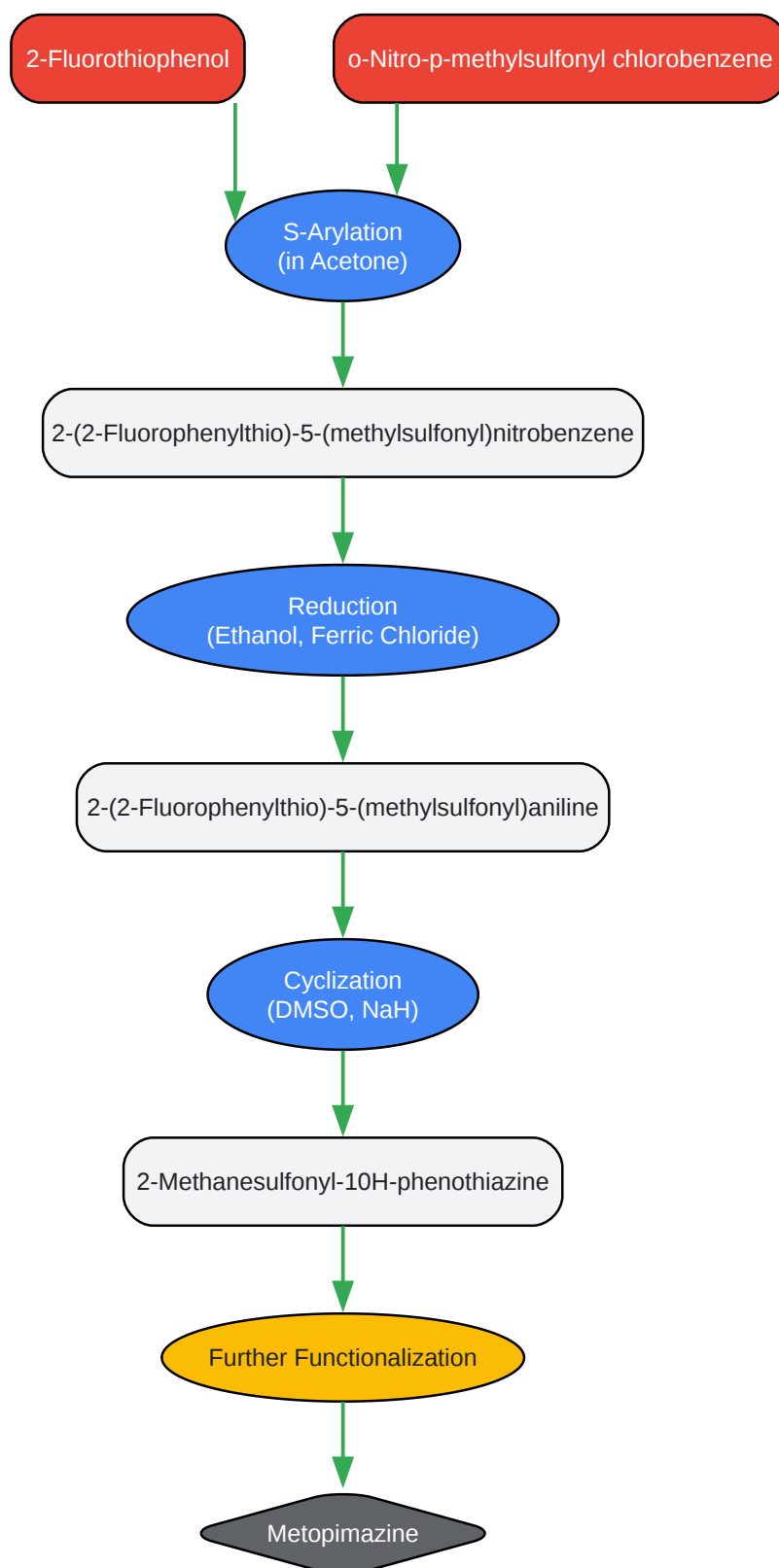
The thiol group in **2-Fluorothiophenol** is a potent nucleophile, making it a versatile reagent in organic synthesis.^[2] It readily participates in S-alkylation, S-arylation, and oxidation reactions.

[2] The presence of the ortho-fluorine atom can influence the acidity and nucleophilicity of the thiol group.[3]

2-Fluorothiophenol is a valuable intermediate in the synthesis of pharmaceuticals, where the fluorinated aromatic thiol moiety can impart desirable properties such as increased metabolic stability and enhanced binding affinity.[1][2][12]

Application Example: Synthesis of Metopimazine

2-Fluorothiophenol is a key starting material in the synthesis of Metopimazine, a phenothiazine-based antiemetic drug.[6]



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Caption: Multi-step synthesis of Metopimazine from **2-Fluorothiophenol**.

The synthesis involves several key transformations:[6]

- **S-Arylation:** **2-Fluorothiophenol** is reacted with o-nitro-p-methylsulfonyl chlorobenzene in acetone to form 2-(2-Fluorophenylthio)-5-(methylsulfonyl)nitrobenzene.
- **Nitro Group Reduction:** The nitro group of the intermediate is reduced to an amine using ethanol and ferric chloride, yielding 2-(2-Fluorophenylthio)-5-(methylsulfonyl)aniline.
- **Cyclization:** The aniline derivative undergoes intramolecular cyclization in the presence of sodium hydride in DMSO to form the phenothiazine core structure, 2-methanesulfonyl-10H-phenothiazine.
- **Further Functionalization:** The phenothiazine core is then subjected to a series of reactions, including N-acylation, oxidation, and coupling with a piperidine side chain, to afford the final product, Metopimazine.

Safety and Handling

2-Fluorothiophenol is a hazardous chemical and must be handled with appropriate safety precautions.

- **Hazards:** It is a flammable liquid and vapor.[5] It causes skin and eye irritation and may cause respiratory irritation.[1][5]
- **Handling Precautions:**
 - Work in a well-ventilated area or in a fume hood.
 - Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
 - Keep away from heat, sparks, and open flames.[1]
 - Handle under an inert atmosphere (e.g., nitrogen or argon) as it is air-sensitive.[1]
 - Avoid breathing vapors.
- **First Aid:**

- In case of skin contact: Immediately wash with soap and plenty of water.
- In case of eye contact: Rinse cautiously with water for several minutes.
- If inhaled: Move the person to fresh air.
- In all cases of exposure, seek immediate medical attention.[6]
- Incompatible Materials: Strong oxidizing agents.

This guide is intended for informational purposes only and should not be considered a substitute for a thorough risk assessment before handling this chemical. Always consult the latest Safety Data Sheet (SDS) for complete safety information.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Fluorothiophenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1332064#2-fluorothiophenol-cas-number]

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